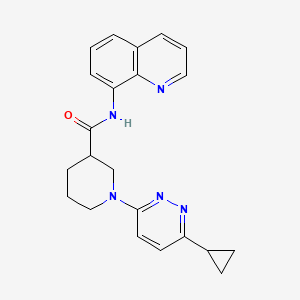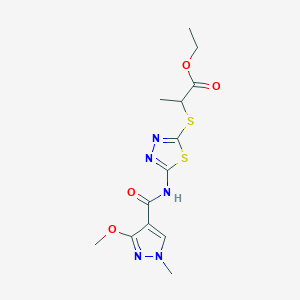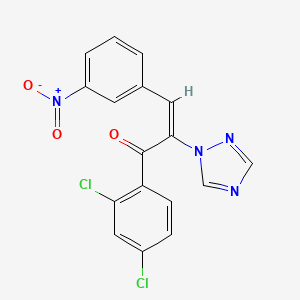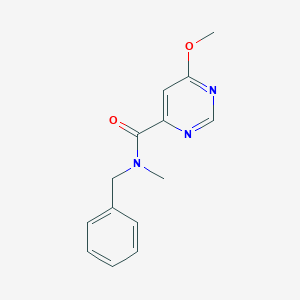
1-(6-cyclopropylpyridazin-3-yl)-N-(quinolin-8-yl)piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(6-cyclopropylpyridazin-3-yl)-N-(quinolin-8-yl)piperidine-3-carboxamide, also known as CPPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPPC is a piperidine carboxamide derivative that exhibits a unique pharmacological profile, making it a promising candidate for the development of novel drugs.
Scientific Research Applications
Antibacterial Activity
1-(6-cyclopropylpyridazin-3-yl)-N-(quinolin-8-yl)piperidine-3-carboxamide, as part of the quinolone family, has shown significant antibacterial activity. Quinolones like this compound have been synthesized and evaluated for their effectiveness against both Gram-positive and Gram-negative bacteria. These compounds, including various piperazine and piperidine derivatives, have been noted for their potent antibacterial properties, particularly when modified at certain positions on the quinolone nucleus (Sánchez et al., 1988), (Ziegler et al., 1990).
Antimicrobial Properties
Several derivatives, including those with piperazine and piperidine moieties, have been synthesized and shown to possess notable antimicrobial activities. These compounds have been tested in vitro against a range of bacterial species, including antibiotic-resistant strains, demonstrating their potential in combating microbial infections (Babu et al., 2015), (Srinivasan et al., 2010).
Antipsychotic Potential
Heterocyclic analogues, including those similar to the compound , have been studied for their potential as antipsychotic agents. These compounds have been evaluated for their binding affinity to various receptors and their ability to antagonize certain responses in animal models, indicating their potential in psychiatric medication (Norman et al., 1996).
Antimycobacterial Activity
Compounds structurally related to 1-(6-cyclopropylpyridazin-3-yl)-N-(quinolin-8-yl)piperidine-3-carboxamide have been synthesized and demonstrated notable activity against Mycobacterium tuberculosis. These compounds, often involving modifications to the quinolone core, have shown potential as treatments for tuberculosis (Patel et al., 2011).
Photochemical Properties
The photochemical behavior of quinolone derivatives, including those with piperazine moieties similar to the compound , has been studied in aqueous solutions. Understanding the photochemical reactions of such compounds is crucial for their development and use in medicinal chemistry (Mella et al., 2001).
Estrogen Receptor Binding Affinity
Research on quinoline-based compounds with piperazine structures has been conducted to explore their estrogen receptor binding affinity. This aspect of the research points to the potential use of such compounds in targeting specific receptors, which could have implications in cancer therapy and hormonal treatments (Parveen et al., 2017).
properties
IUPAC Name |
1-(6-cyclopropylpyridazin-3-yl)-N-quinolin-8-ylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O/c28-22(24-19-7-1-4-16-5-2-12-23-21(16)19)17-6-3-13-27(14-17)20-11-10-18(25-26-20)15-8-9-15/h1-2,4-5,7,10-12,15,17H,3,6,8-9,13-14H2,(H,24,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AALHPKDLFSBPFS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)C3CC3)C(=O)NC4=CC=CC5=C4N=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-cyclopropylpyridazin-3-yl)-N-(quinolin-8-yl)piperidine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-one](/img/structure/B2390028.png)



![2-Chloro-N-[[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]methyl]propanamide](/img/structure/B2390032.png)


![Methyl 3-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2390037.png)

![1-methyl-2-[(4-methylbenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole](/img/structure/B2390043.png)

![2-[5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2390045.png)
![5-((2,4-Dichlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2390046.png)
